REACTION_CXSMILES
|
[CH2:1]([O:3][CH2:4][CH2:5][N:6]1[C:10]([C:11]([O:13]C)=[O:12])=[C:9]([N+:15]([O-:17])=[O:16])[C:8]([C:18]([O:20][CH3:21])=[O:19])=[N:7]1)[CH3:2].[OH-].[K+]>CO>[CH3:21][O:20][C:18]([C:8]1[C:9]([N+:15]([O-:17])=[O:16])=[C:10]([C:11]([OH:13])=[O:12])[N:6]([CH2:5][CH2:4][O:3][CH2:1][CH3:2])[N:7]=1)=[O:19] |f:1.2|
|
Name
|
ester
|
Quantity
|
1.63 g
|
Type
|
reactant
|
Smiles
|
C(C)OCCN1N=C(C(=C1C(=O)OC)[N+](=O)[O-])C(=O)OC
|
Name
|
|
Quantity
|
330 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture stirred at room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the crude product dissolved in water
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
EXTRACTION
|
Details
|
extracted into dichloromethane (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=NN(C(=C1[N+](=O)[O-])C(=O)O)CCOCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |